molecular formula C44H89NO B14294978 N-Docosyldocosanamide CAS No. 118326-88-8

N-Docosyldocosanamide

Cat. No.: B14294978
CAS No.: 118326-88-8
M. Wt: 648.2 g/mol
InChI Key: OOJDZYGHNGWTIH-UHFFFAOYSA-N
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Description

N-Docosyldocosanamide refers to a class of long-chain fatty acid amides characterized by a docosanamide backbone (C22:0 fatty acid) with substituents on the nitrogen atom. For instance, N-(2-hydroxyethyl)docosanamide (CAS 94109-05-4) is a surfactant with a hydroxyethyl group attached to the amide nitrogen . Another variant, N-[6-Hydroxy-5-(hydroxymethyl)hexyl]docosanamide (CAS 1353218-55-9), features a branched hydroxylated alkyl chain, highlighting the structural diversity within this class . These compounds typically exhibit high molecular weights (>600 g/mol) and low volatility, making them suitable for applications in cosmetics, lipid research, and pharmaceuticals.

Properties

CAS No.

118326-88-8

Molecular Formula

C44H89NO

Molecular Weight

648.2 g/mol

IUPAC Name

N-docosyldocosanamide

InChI

InChI=1S/C44H89NO/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-44(46)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-43H2,1-2H3,(H,45,46)

InChI Key

OOJDZYGHNGWTIH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCNC(=O)CCCCCCCCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Docosyldocosanamide can be synthesized through the reaction of docosanoic acid with docosylamine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

Docosanoic acid+DocosylamineDCCThis compound+Dicyclohexylurea\text{Docosanoic acid} + \text{Docosylamine} \xrightarrow{\text{DCC}} \text{this compound} + \text{Dicyclohexylurea} Docosanoic acid+DocosylamineDCC​this compound+Dicyclohexylurea

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

N-Docosyldocosanamide can undergo various chemical reactions, including:

    Oxidation: The amide group can be oxidized to form corresponding oxamides.

    Reduction: The amide can be reduced to form primary amines.

    Substitution: The hydrogen atoms on the amide nitrogen can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Lithium aluminum hydride (LiAlH₄) is often used as a reducing agent.

    Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxamides.

    Reduction: Formation of primary amines.

    Substitution: Formation of N-substituted amides.

Scientific Research Applications

N-Docosyldocosanamide has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying amide bond formation and stability.

    Biology: Investigated for its role in cell membrane structure and function due to its hydrophobic nature.

    Medicine: Explored for its potential use in drug delivery systems, particularly in targeting hydrophobic drugs.

    Industry: Utilized in the production of surfactants and lubricants due to its long-chain structure.

Mechanism of Action

The mechanism by which N-Docosyldocosanamide exerts its effects is primarily through its interaction with lipid bilayers in cell membranes. Its long hydrophobic chain allows it to integrate into the lipid bilayer, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function.

Comparison with Similar Compounds

N-(2-Hydroxyethyl)docosanamide (CAS 94109-05-4)

  • Structure: C24H49NO2, with a hydroxyethyl group (-CH2CH2OH) on the amide nitrogen.
  • Key Properties : Used as a cosmetic surfactant (e.g., BEHENAMIDE MEA) due to its emulsifying and stabilizing capabilities .

N-Docosanoyl-glucopsychosine (CAS 119242-44-3)

  • Structure: C46H89NO8, incorporating a β-D-glucopyranosyloxy moiety, which enhances solubility in aqueous environments.
  • Key Properties : Functions as a glycolipid analog in metabolic studies, particularly in sphingolipid research .

N-[6-Hydroxy-5-(hydroxymethyl)hexyl]docosanamide (CAS 1353218-55-9)

  • Structure: C29H59NO3, featuring a hydroxylated hexyl side chain.
  • Key Properties : Utilized in drug toxicology as a lipid-based reference material with >95% purity .

N-Methyldodecanamide (CAS 3352-87-2)

  • Structure: C13H27NO, a shorter-chain analog (C12:0 fatty acid) with a methyl group on the nitrogen.
  • Key Properties : Simpler structure used in industrial solvents and intermediates .

Physical-Chemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Solubility
N-(2-Hydroxyethyl)docosanamide 379.65 N/A N/A Hydrophobic, miscible in oils
N-Docosanoyl-glucopsychosine 784.2 N/A N/A Amphiphilic (soluble in polar/nonpolar solvents)
N-[6-Hydroxyhexyl]docosanamide 469.78 N/A N/A Moderate aqueous solubility due to hydroxyl groups
N-Methyldodecanamide 213.36 N/A N/A Lipophilic

Notes:

  • High molecular weight derivatives (e.g., C40–C46) exhibit low volatility , with predicted boiling points exceeding 780°C for hydroxylated analogs .
  • Hydroxyl and glycosyl groups enhance water solubility compared to non-polar analogs like N-Methyldodecanamide .

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